molecular formula C16H15N5O3S B14933727 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14933727
M. Wt: 357.4 g/mol
InChI Key: DRECPFCFTLCREU-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic chemical compound intended for research and development purposes exclusively. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various biomolecules . The structure is hybridized, incorporating phthalazin-1-yl and tetrahydrofuran-2-yl moieties, which may contribute to unique physicochemical and binding properties. While specific biological data for this exact molecule requires experimental determination, analogous 1,3,4-thiadiazole-acetamide derivatives have demonstrated significant potential in scientific research, particularly as apoptosis inducers via the caspase pathway in anticancer studies and as antimicrobial agents against resistant strains . The presence of the 1,3,4-thiadiazole ring suggests this compound is a candidate for investigating mechanisms related to enzyme inhibition, similar to established drugs like acetazolamide . Researchers can utilize this compound for probing new biological targets, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H15N5O3S/c22-13(17-16-21-20-15(25-16)12-6-3-7-24-12)8-11-9-4-1-2-5-10(9)14(23)19-18-11/h1-2,4-5,12H,3,6-8H2,(H,19,23)(H,17,21,22)

InChI Key

DRECPFCFTLCREU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include phthalazinone derivatives, thiadiazole precursors, and tetrahydrofuran derivatives. The synthesis may involve:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Introduction of the thiadiazole ring: This step may involve the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under cyclization conditions.

    Attachment of the tetrahydrofuran group: This can be done through nucleophilic substitution reactions where the tetrahydrofuran moiety is introduced to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetamide Formation

The acetamide group is introduced via acylation of the thiadiazole’s amine. A common method involves reacting a thiadiazole derivative with chloroacetyl chloride in the presence of a base (e.g., sodium acetate or triethylamine) .

Reaction Example :

  • Starting Material : 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole .

  • Reagents : Chloroacetyl chloride, triethylamine, dioxane.

  • Conditions : Stirred at room temperature for 4 hours.

  • Yield : ~95% .

Mechanism :

  • Deprotonation : The amine is deprotonated by the base, forming a nucleophilic amide.

  • Nucleophilic Attack : The amide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Elimination : Chloride is expelled, forming the acetamide bond.

Spectroscopic Confirmation :

  • IR : Disappearance of NH stretch (3168 cm⁻¹) and appearance of C=O (1706 cm⁻¹) .

  • ¹H NMR : Singlet for CH₂ protons (δ ~3.46 ppm) and carbonyl CH₃ (δ ~2.18 ppm) .

Substitution Reactions

The THF substituent on the thiadiazole may be introduced via nucleophilic substitution or coupling. For example:

  • Intermediates : Chloro-substituted thiadiazoles (e.g., 2-chloro-thiadiazole derivatives) undergo substitution with nucleophiles like THF derivatives .

  • Conditions : Reflux in benzene or pyridine with catalytic triethylamine .

Example :

  • Intermediate : 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide .

  • Reaction : Heated with substituted piperazines or benzyl piperidine in benzene.

  • Product : Substituted acetamides (e.g., 4-ethoxyphenyl piperazine derivatives) .

Phthalazine Coupling

The 4-hydroxyphthalazin-1-yl group is likely attached via condensation or coupling reactions. Phthalazine derivatives often form through cyclization of diamine precursors with carbonyl compounds.

Possible Mechanism :

  • Electrophilic Aromatic Substitution : The hydroxyl group on phthalazine acts as a leaving group.

  • Nucleophilic Attack : The thiadiazole’s amine attacks the electrophilic phthalazine moiety.

Reaction Conditions and Yields

The following table summarizes key synthesis conditions and yields from analogous compounds:

Reaction Step Reagents Conditions Yield Source
Acetamide FormationChloroacetyl chloride, triethylamineRoom temperature, 4 h~95%
Substitution (e.g., piperazine)Substituted piperazines, benzeneReflux with triethylamineNot specified
Phthalazine CouplingPhthalazine derivatives, baseVaries (e.g., cyclization)Not specified

Chemical Reactivity and Stability

  • Amide Hydrolysis : The acetamide group can undergo hydrolysis under acidic/basic conditions to form the corresponding carboxylic acid .

  • Thiadiazole Ring Reactivity : The thiadiazole ring may participate in electrophilic aromatic substitution or nucleophilic attack, depending on substitution patterns .

  • THF Substituent : The THF ring is stable under most conditions but may undergo oxidation or ring-opening under harsh acidic/basic environments.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Substituents (Thiadiazole/Acetamide) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
5-(4-Chlorophenyl), 4-fluorophenylpiperazin-1-yl 203–205 NH (3,248 cm⁻¹), C=O (1,664 cm⁻¹)
5-(Ethyl), 2-fluorophenylpiperazinyl N/A Not reported
5-(THF-2-yl), 4-hydroxyphthalazin-1-yl Not reported Expected NH (~3,200 cm⁻¹), C=O (~1,650 cm⁻¹) N/A

The THF substituent may lower the melting point relative to rigid aromatic analogs (e.g., 4-Chlorophenyl derivatives in with m.p. 203–228°C) due to reduced crystallinity .

Anticancer Potential

  • Compound 4y (): Exhibits IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), attributed to its 5-ethyl-thiadiazole and tolylamino groups .
  • However, the phthalazine moiety’s bulky structure could reduce membrane permeability compared to simpler phenyl derivatives .

Antimicrobial Activity

  • Compound 5c (): Features a 4-methylbenzylthio group and shows moderate antimicrobial activity. The thioether linkage likely increases lipophilicity, aiding bacterial membrane penetration .
  • Target compound : The hydroxyl group in phthalazine may introduce polar interactions with microbial targets, but the THF substituent’s reduced lipophilicity might offset this advantage compared to thioether analogs .

Key Contrasts and Limitations

  • Solubility vs.
  • Structural Bulk : The phthalazine moiety’s size might hinder target binding compared to smaller substituents (e.g., 4-fluorophenyl in ) .

Biological Activity

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of phthalazine derivatives with thiadiazole and tetrahydrofuran moieties. The general structure can be represented as follows:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural components, particularly the thiadiazole and phthalazine rings, which have been associated with various pharmacological effects.

Antitumor Activity

Research indicates that derivatives of thiadiazole exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Thiadiazole Derivative AMDA-MB-231 (Breast Cancer)3.3
Thiadiazole Derivative BHEK293T (Human Kidney)34.71

In a comparative study, certain thiadiazole derivatives demonstrated higher inhibitory activity than cisplatin, a commonly used chemotherapeutic agent .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity:

Bacterial StrainMIC (μg/mL)
Mycobacterium smegmatis26.46
Staphylococcus aureus15.00

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes related to cancer proliferation and bacterial growth. Molecular docking studies have shown that the compound can effectively bind to target sites in enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both cancerous and microbial cells .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of thiadiazole derivatives revealed that modifications at specific positions on the thiadiazole ring significantly enhanced anticancer activity. Compounds with electron-withdrawing groups exhibited improved potency against breast cancer cell lines compared to their unsubstituted counterparts .
  • Antimicrobial Testing : In vitro testing against various bacterial strains showed that the incorporation of tetrahydrofuran into the structure improved solubility and bioavailability, leading to enhanced antimicrobial activity .

Q & A

Q. What techniques mitigate degradation during storage?

  • Stability Studies : Store lyophilized samples at -20°C under nitrogen. For solutions, use DMSO with desiccants and avoid freeze-thaw cycles .

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